3-Amino-4-hydroxy-piperidin-2-one
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Overview
Description
3-Amino-4-hydroxy-piperidin-2-one is a heterocyclic organic compound featuring a piperidine ring with an amino group at the third position and a hydroxyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxy-piperidin-2-one can be achieved through several synthetic strategies. One common method involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach includes the cyclization of amino alcohols under acidic conditions . The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired piperidinone structure.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. The use of nanocatalysts and microwave irradiation has been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-hydroxy-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 3-amino-4-oxo-piperidin-2-one.
Reduction: Formation of 3-amino-piperidine.
Substitution: Formation of halogenated piperidinones
Scientific Research Applications
3-Amino-4-hydroxy-piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-piperidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic structure without the amino and hydroxyl groups.
4-Hydroxy-piperidine: Lacks the amino group at the third position.
3-Amino-piperidine: Lacks the hydroxyl group at the fourth position.
Uniqueness: 3-Amino-4-hydroxy-piperidin-2-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
3-amino-4-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4-3(8)1-2-7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJVIICVGLCNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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